

# An In-depth Technical Guide to Butyl Methyl Trisulfide and Its Analogs

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## Compound of Interest

Compound Name: *Butyl methyl trisulfide*

Cat. No.: *B15418111*

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This technical guide provides a comprehensive overview of **butyl methyl trisulfide**, a lesser-known organosulfur compound, and its more extensively characterized sulfide and disulfide analogs. Due to the limited availability of a specific CAS number for **butyl methyl trisulfide**, this guide also presents a comparative analysis of its related compounds to offer a broader context for researchers.

## Chemical Identity and Physicochemical Properties

A definitive CAS Registry Number for **butyl methyl trisulfide** ( $C_5H_{12}S_3$ ) is not readily found in public databases. The NIST Chemistry WebBook acknowledges its existence and formula but does not provide a CAS number. For clarity and comparative purposes, this guide includes data on **butyl methyl trisulfide** alongside its sulfide ( $C_5H_{12}S$ ) and disulfide ( $C_5H_{12}S_2$ ) analogs, for which CAS numbers and detailed properties are well-documented.

Table 1: Physicochemical Properties of **Butyl Methyl Trisulfide** and Its Sulfide Analogs

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index	Flash Point (°C)
Butyl Methyl Trisulfide	Not Available	C <sub>5</sub> H <sub>12</sub> S <sub>3</sub>	168.34	520.14 K (Calculated)[1]	Not Available	Not Available	Not Available
n-Butyl Methyl Sulfide	628-29-5	C <sub>5</sub> H <sub>12</sub> S	104.22[2]	122-123[3][4]	0.843[5]	1.448[5]	20[3][4]
sec-Butyl Methyl Sulfide	10359-64-5	C <sub>5</sub> H <sub>12</sub> S	104.21[6]	114-117[7]	0.824[6]	1.445[6]	5[7]
Isobutyl Methyl Sulfide	5008-69-5	C <sub>5</sub> H <sub>12</sub> S	104.22[8]	Not Available	0.834[9]	1.443[9]	Not Available
tert-Butyl Methyl Sulfide	6163-64-0	C <sub>5</sub> H <sub>12</sub> S	104.21[10]	101-102[11]	0.826[11]	1.44[11]	-3[11]

Table 2: Physicochemical Properties of Butyl Methyl Disulfide Analogs

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Vapor Pressure (mmHg @ 25°C)	Flash Point (°C)
Methyl Isobutyl Disulfide	67421-83-4	C <sub>5</sub> H <sub>12</sub> S <sub>2</sub>	136.28[12]	162-163[12]	2.893 (est.) [12]	45.7 (est.) [12]
Methyl sec-Butyl Disulfide	67421-87-8	C <sub>5</sub> H <sub>12</sub> S <sub>2</sub>	136.279	Not Available	Not Available	Not Available

## Experimental Protocols

Detailed experimental protocols for the synthesis of **butyl methyl trisulfide** are not widely published. However, general methods for the synthesis of related sulfides and disulfides can be adapted.

### 2.1. Synthesis of n-Butyl Methyl Sulfide

A common method for the synthesis of unsymmetrical sulfides like n-butyl methyl sulfide is the Williamson ether synthesis adapted for thioethers. This involves the reaction of a sodium thiolate with an alkyl halide.

- Reaction:  $\text{CH}_3\text{SNa} + \text{CH}_3(\text{CH}_2)_3\text{Br} \rightarrow \text{CH}_3\text{S}(\text{CH}_2)_3\text{CH}_3 + \text{NaBr}$
- Procedure:
  - Sodium methanethiolate ( $\text{CH}_3\text{SNa}$ ) is prepared by reacting methanethiol with a strong base like sodium hydroxide or sodium ethoxide in an appropriate solvent, such as ethanol.
  - n-Butyl bromide is then added dropwise to the solution of sodium methanethiolate.
  - The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
  - After the reaction is complete, the mixture is worked up by washing with water to remove the sodium bromide salt and any unreacted base.
  - The organic layer is separated, dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and the solvent is removed by distillation.
  - The crude n-butyl methyl sulfide is then purified by fractional distillation.

### 2.2. Synthesis of tert-Butyl Methyl Sulfide

The synthesis of tert-butyl methyl sulfide can be achieved via the reaction of tert-butanethiol with a methylating agent.

- Reaction:  $(\text{CH}_3)_3\text{CSH} + \text{CH}_3\text{I} \rightarrow (\text{CH}_3)_3\text{CSCH}_3 + \text{HI}$

- Procedure:
  - tert-Butanethiol is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether.
  - A base, such as sodium hydride (NaH) or an organolithium reagent, is added to deprotonate the thiol and form the corresponding thiolate.
  - Methyl iodide is then added to the reaction mixture.
  - The reaction is stirred, often at room temperature, until completion.
  - The reaction is quenched with water, and the product is extracted with an organic solvent.
  - The organic extracts are combined, washed, dried, and the solvent is evaporated.
  - Purification is achieved by distillation.

### 2.3. Synthesis of Methyl Isobutyl Disulfide

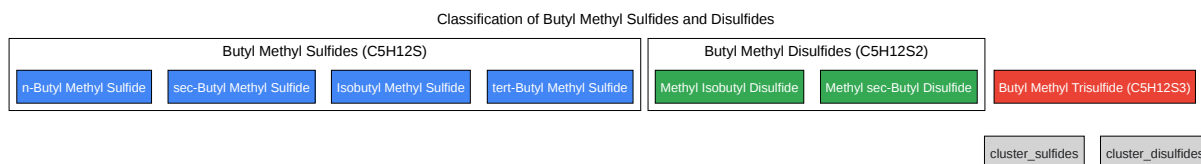
Disulfides can be synthesized by the oxidation of the corresponding thiols.

- Reaction:  $\text{CH}_3\text{SH} + (\text{CH}_3)_2\text{CHCH}_2\text{SH} + [\text{O}] \rightarrow \text{CH}_3\text{SSCH}_2\text{CH}(\text{CH}_3)_2 + \text{H}_2\text{O}$
- Procedure:
  - A mixture of methanethiol and isobutanethiol is dissolved in a suitable solvent.
  - A mild oxidizing agent, such as iodine ( $\text{I}_2$ ) or hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), is added to the solution.
  - The reaction is stirred at room temperature.
  - The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
  - Upon completion, the reaction mixture is worked up to remove the oxidizing agent and any byproducts.

- The resulting disulfide is then purified, typically by distillation or chromatography.

## Mandatory Visualizations

### 3.1. Logical Relationship: Classification of Butyl Methyl Sulfides and Disulfides



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### Classification of Butyl Methyl Sulfides and Disulfides

### 3.2. Experimental Workflow: General Synthesis of an Unsymmetrical Sulfide

## General Workflow for Unsymmetrical Sulfide Synthesis

Start: Select Thiol (R1-SH) and Alkyl Halide (R2-X)

Deprotonation of Thiol with Base

Nucleophilic Attack of Thiolate on Alkyl Halide

Aqueous Workup to Remove Salts

Extraction with Organic Solvent

Drying of Organic Layer

Purification (e.g., Distillation)

End: Isolated Unsymmetrical Sulfide (R1-S-R2)

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General Workflow for Unsymmetrical Sulfide Synthesis

## Biological Activity and Applications

Information regarding the biological activity of **butyl methyl trisulfide** is scarce. However, related organosulfur compounds are known for their presence in certain foods and their potential biological effects.

- n-Butyl methyl sulfide and its isomers are used as flavoring agents in the food industry.
- tert-Butyl methyl sulfide is utilized in the LPG refining process due to its high sulfur content[11].
- Some disulfides, such as those found in garlic and onions, have been investigated for their potential antimicrobial and cardiovascular benefits. The specific biological roles of the butyl methyl disulfides mentioned in this guide are not as well-defined.

Given the lack of specific data on signaling pathways for **butyl methyl trisulfide**, researchers may consider investigating its potential interactions with pathways known to be modulated by other organosulfur compounds, such as those involved in oxidative stress response (e.g., Nrf2-Keap1 pathway) or inflammation (e.g., NF-κB signaling).

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

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